Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-
Description
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- (CAS: Not explicitly provided in evidence) is a substituted acetonitrile derivative. Its structure comprises a nitrile group (C≡N) attached to a methylene carbon (-CH2-), which is further substituted with a methylamino group bearing two substituents: a methyl group (-CH3) and a 2-methoxyphenylmethyl group (ortho-methoxy-substituted benzyl). The molecular formula is inferred as C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol. The ortho-methoxy group introduces steric and electronic effects, distinguishing it from para-substituted analogs.
Properties
CAS No. |
158663-50-4 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile |
InChI |
InChI=1S/C11H14N2O/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2/h3-6H,8-9H2,1-2H3 |
InChI Key |
YNSVUGQWLXEMPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-2-(2-methoxyphenyl)acetonitrile
Detailed Preparation Procedures
Strecker Synthesis Using 2-Methoxybenzaldehyde
- Reagents : 2-Methoxybenzaldehyde, ammonium acetate or ammonia, potassium cyanide.
- Solvent : Ethanol or water-ethanol mixtures.
- Conditions : The aldehyde is reacted with ammonium acetate and potassium cyanide under controlled temperature (typically 40–60°C) and pH (4–6).
- Mechanism : Formation of an imine intermediate from the aldehyde and ammonia, followed by nucleophilic attack of cyanide ion to yield the α-aminonitrile.
- Purification : The crude product is purified by recrystallization or chromatography to achieve >95% purity.
Reaction of Glycolonitrile with 2-Methoxyaniline
- Reagents : Glycolonitrile and 2-methoxyaniline.
- Catalyst/Base : Sodium hydroxide or other mild bases.
- Solvent : Aqueous or alcoholic medium.
- Conditions : The amine nucleophilically attacks the nitrile carbon of glycolonitrile, forming the aminonitrile after proton transfer.
- Yield : Moderate to high yields depending on reaction time and temperature.
Acid-Promoted Strecker-Type Reaction of N,N-Disubstituted Aminomalononitriles
- Reference : Wang et al., 2025 report an efficient Strecker-type reaction using aldehydes and readily available N,N-disubstituted aminomalononitriles in water as solvent.
- Advantages : Broad substrate scope, environmentally friendly solvent system, and applicability to complex molecule synthesis.
- Application : This method can be adapted for the synthesis of 2-amino-2-(2-methoxyphenyl)acetonitrile derivatives with high selectivity and yield.
Industrial Preparation Considerations
- Large-scale synthesis optimizes reaction parameters such as temperature, pH, and reagent concentration to maximize yield and purity.
- Purification steps often include solvent extraction, recrystallization, and chromatographic techniques.
- Safety measures are critical due to the use of cyanide salts and acidic/basic conditions.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Effect on Yield and Purity |
|---|---|---|
| Temperature | 40–60°C | Higher temperatures accelerate reaction but may cause side reactions if too high |
| pH | 4–6 (acidic to neutral) | Controls imine formation and cyanide addition; outside this range, side reactions increase |
| Solvent | Ethanol, Water-Ethanol mix | Influences solubility and reaction rate |
| Cyanide Source | Potassium cyanide (KCN) | Stoichiometric control essential to avoid hydrolysis or polymerization |
| Reaction Time | 2–6 hours | Sufficient for completion without degradation |
Analytical Characterization and Quality Control
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of methoxy group (δ ~3.8 ppm) and nitrile carbon (δ ~115–120 ppm).
- Infrared Spectroscopy (IR) : Strong absorption band near 2200 cm^-1 confirms nitrile group.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 162.19 g/mol consistent with molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment, typically >95%.
- Elemental Analysis : Confirms empirical formula C9H10N_2O within ±0.3% deviation.
Research Findings and Notes on Preparation
- The Strecker synthesis remains the most versatile and widely used method due to its simplicity and broad applicability.
- Acid-promoted Strecker-type reactions in aqueous media represent a greener, efficient alternative with potential for scale-up.
- Reaction parameters such as temperature, pH, and reagent stoichiometry critically influence yield and selectivity.
- Protective groups and directing substituents can be employed to enhance regioselectivity and reduce side products.
- Industrial synthesis protocols emphasize safe handling of cyanide reagents and efficient purification to meet pharmaceutical-grade standards.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Strecker Synthesis | 2-Methoxybenzaldehyde + Ammonium acetate + KCN, EtOH, 40–60°C | High yield, well-established | Cyanide toxicity, requires careful control |
| Glycolonitrile + 2-Methoxyaniline | Glycolonitrile + 2-Methoxyaniline + NaOH, aqueous | Mild conditions, straightforward | Moderate yield, base-sensitive |
| Acid-Promoted Strecker-Type Reaction | Aldehydes + N,N-disubstituted aminomalononitriles, water, acid catalyst | Environmentally friendly, broad scope | Requires specific aminomalononitrile precursors |
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications of Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-, also known as 2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile, is an organic compound with applications spanning across chemistry, medicine, and industry. This compound features a methoxyphenyl group attached to a methylaminoacetonitrile moiety, making it a versatile building block for synthesizing more complex organic molecules.
Chemistry
In chemistry, 2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile serves as a crucial intermediate in synthesizing complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to create a wide array of derivatives.
- Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide. Major products formed through oxidation include aldehydes or carboxylic acids.
- Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Substitution reactions may involve reagents like halogens or other nucleophiles. Various substituted derivatives are produced depending on the reagents used.
Medicine
2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile is investigated for its potential therapeutic properties and serves as a precursor for drug development. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, acting as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The nitrile group participates in hydrogen bonding and other interactions that influence its biological activity.
Industry
In industry, 2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile is utilized in the production of specialty chemicals and materials. In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The nitrile group can participate in hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Key Observations :
- Substituent Effects: The 2-methoxy group in the target compound enhances polarity compared to the 3-methylphenyl group in and the 2-fluorophenyl group in . Methoxy’s electron-donating nature contrasts with fluorine’s electron-withdrawing effect, altering electronic distribution and reactivity.
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and polar methoxy group likely increase boiling point and density compared to .
- The lower pKa of (1.81) suggests greater acidity of the amine proton due to electron-donating methyl groups, whereas the target compound’s methoxy group may slightly increase basicity.
Pharmacological and Regulatory Considerations
- NBOMe Series Comparison: The target compound shares the N-[(2-methoxyphenyl)methyl] group with 25X-NBOMe hallucinogens (e.g., 25I-NBOMe) . However, replacing the phenethylamine core with acetonitrile likely eliminates serotonin receptor (5-HT2A) agonist activity critical to NBOMe psychedelic effects.
Biological Activity
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- (CAS No. 158663-50-4), is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
The synthesis of Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- typically involves the reaction of 2-methoxybenzyl chloride with methylamine, followed by the introduction of a nitrile group. The reaction conditions often include:
- Base: Sodium hydroxide or potassium carbonate
- Solvent: Organic solvents like dichloromethane or toluene
- Temperature: Controlled to optimize yield
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability. The compound's molecular formula is with a molecular weight of 190.24 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group facilitates hydrogen bonding and other interactions that influence its biological effects. Potential mechanisms include:
- Inhibition or activation of biochemical pathways
- Interaction with cellular receptors leading to downstream effects
3. Biological Activity and Therapeutic Potential
Recent studies have suggested various therapeutic potentials for Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-:
3.1 Anticancer Activity
Research has indicated that compounds similar to this structure exhibit anticancer properties by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .
3.2 Antimicrobial Properties
The compound has been explored for its antimicrobial activity against various strains of bacteria and fungi. For example, related compounds have shown significant effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.156 mg/mL .
4. Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of related compounds:
5. Conclusion
Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- presents a promising avenue for further research due to its diverse biological activities and potential therapeutic applications in oncology and infectious diseases. Continued exploration into its mechanisms of action and structural analogues may yield significant advancements in drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-?
- Methodological Answer : The compound can be synthesized via a Strecker-type reaction involving 2-methoxybenzaldehyde, methylamine, and hydrogen cyanide under acidic conditions. Alternatively, reductive amination of 2-methoxybenzyl chloride with methylaminoacetonitrile in the presence of a palladium catalyst has been reported. Reaction optimization should focus on controlling pH (e.g., acidic for imine formation) and temperature (70–90°C) to minimize side products like unreacted nitriles or over-alkylated derivatives .
Q. How can the compound’s structure be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze the -NMR spectrum for characteristic signals: a singlet for the nitrile proton (δ ~3.0–3.5 ppm), a methoxy group (δ ~3.8 ppm), and aromatic protons (δ ~6.8–7.5 ppm). The methylamino group typically appears as a singlet at δ ~2.5–3.0 ppm .
- IR : Confirm the nitrile group via a sharp absorption band at ~2240 cm.
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z ≈ 218.1 for CHNO) and fragmentation patterns .
Q. What are the solubility properties of the compound, and how should stock solutions be prepared?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or acetonitrile. For biological assays, prepare a stock solution (10 mM) in DMSO, followed by dilution in buffer (e.g., PBS) to ≤1% DMSO to avoid cellular toxicity. Note that solubility varies with substituents; fluorinated analogs (e.g., 2-fluoro-4-methoxyphenyl derivatives) exhibit improved aqueous solubility due to increased polarity .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate receptor-binding specificity?
- Methodological Answer :
Target Selection : Prioritize receptors with known affinity for arylacetonitrile derivatives, such as serotonin receptors (5-HT) or kinase enzymes.
Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel, accounting for the methoxyphenyl and methylamino groups’ steric and electronic effects.
Docking Protocols : Use AutoDock Vina with flexible side chains in the receptor’s binding pocket. Validate results with free-energy perturbation (FEP) calculations to assess binding affinity changes upon structural modifications (e.g., replacing methoxy with fluorine) .
Q. How can contradictory reports on the compound’s biological activity be resolved?
- Methodological Answer :
- Systematic SAR Analysis : Synthesize analogs with controlled variations (e.g., substituents at the methoxy or methylamino positions) and test them in standardized assays (e.g., IC measurements against cancer cell lines).
- Assay Validation : Ensure consistency in experimental conditions (e.g., cell line viability protocols, solvent concentrations). For example, discrepancies in reported cytotoxicity may arise from differences in DMSO concentrations (>1% can induce false-positive apoptosis) .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fragment-Based Design : Replace the methoxyphenyl group with bioisosteres like 2-furyl or 4-fluorophenyl to assess electronic effects on activity .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding via the nitrile group, hydrophobic interactions from the methoxyphenyl ring) using tools like Schrödinger’s Phase.
- In Vitro/In Vivo Correlation : Test top candidates in xenograft models after confirming in vitro potency (e.g., IC ≤10 μM) to validate translational potential .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
